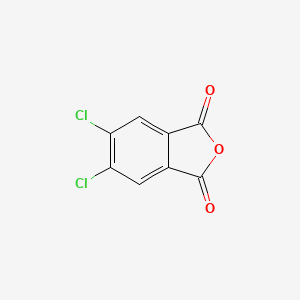

4,5-Dichlorophthalic anhydride

Übersicht

Beschreibung

4,5-Dichlorophthalic anhydride is an organic compound with the molecular formula C8H2Cl2O3. It is a derivative of phthalic anhydride, where two chlorine atoms are substituted at the 4 and 5 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,5-Dichlorophthalic anhydride can be synthesized through the chlorination of phthalic anhydride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the 4 and 5 positions of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dichlorophthalic anhydride undergoes various chemical reactions, including nucleophilic substitution, hydrolysis, and condensation reactions. It reacts readily with nucleophiles such as amines and alcohols to form corresponding amides and esters .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines and alcohols are commonly used.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form 4,5-dichlorophthalic acid.

Condensation Reactions: It can react with various nucleophiles to form phthalimide and dicarboxylic acid derivatives.

Major Products: The major products formed from these reactions include 4,5-dichlorophthalimide, 4,5-dichlorophthalic acid, and various ester and amide derivatives .

Wissenschaftliche Forschungsanwendungen

4,5-Dichlorophthalic anhydride is utilized in several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,5-dichlorophthalic anhydride involves its reactivity towards nucleophiles. The compound’s anhydride group is highly reactive, allowing it to form covalent bonds with nucleophilic species. This reactivity is utilized in various chemical syntheses to form amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

- 4,5-Dibromophthalic anhydride

- 5,6-Dichlorobenzfurazan 1-oxide

- 3,6-Difluorophthalic anhydride

- 4-Fluorophthalic anhydride

- Tetrachlorophthalic anhydride

Comparison: 4,5-Dichlorophthalic anhydride is unique due to its specific substitution pattern and reactivity. Compared to 4,5-dibromophthalic anhydride, it has a higher reactivity due to the presence of chlorine atoms, which are more electronegative than bromine atoms. This makes it more suitable for certain chemical reactions. Additionally, its reactivity towards nucleophiles is distinct from that of 5,6-dichlorobenzfurazan 1-oxide, which has a different structural framework and electronic properties .

Biologische Aktivität

4,5-Dichlorophthalic anhydride (DCPA) is a chemical compound with significant applications in various fields, including the chemical, plastic, agrochemical, and pharmaceutical industries. Its molecular formula is and it has a molecular weight of 217.01 g/mol. This article focuses on the biological activity of DCPA, summarizing key findings from recent studies, including its reactivity, potential toxicity, and biological effects.

- CAS Number : 942-06-3

- Molecular Weight : 217.01 g/mol

- Molecular Formula :

- Purity : Typically available in purities of 95% or higher.

Reactivity and Synthesis

DCPA is synthesized through the chlorination of phthalic anhydride or its derivatives. Its reactivity towards various nucleophiles has been extensively studied, revealing its potential to form derivatives with biological significance. For instance, it reacts with thiosemicarbazide and amines to yield compounds that may exhibit enhanced biological activities .

Antimicrobial Properties

Research indicates that DCPA exhibits antimicrobial properties. A study highlighted its antifungal activity when combined with other compounds, suggesting a synergistic effect that enhances its efficacy against fungal pathogens . The compound's ability to inhibit the growth of certain bacteria was also noted, although specific mechanisms remain to be fully elucidated.

Toxicological Studies

Toxicity assessments have been conducted to understand the safety profile of DCPA. The compound has been associated with various hazard statements indicating potential skin and eye irritation (H315, H319) and respiratory issues (H335) . Long-term exposure studies are necessary to determine chronic effects on human health and the environment.

Antioxidant Activity

DCPA has been evaluated for its antioxidant properties. In vitro studies demonstrated that derivatives synthesized from DCPA exhibited significant antioxidant activity, which may contribute to their therapeutic potential in preventing oxidative stress-related diseases .

Study 1: Reactivity Towards Nucleophiles

A comprehensive study examined the reactivity of DCPA with thiosemicarbazide and various amines. The resulting products were characterized using spectroscopic methods and density functional theory (DFT) calculations. These derivatives showed promising biological activities, including potential anticancer properties .

Study 2: Antifungal Activity

In another investigation, DCPA was tested for antifungal efficacy alongside maleic anhydride derivatives. The results indicated that certain combinations exhibited significant antifungal activity against common pathogens, suggesting potential applications in agricultural fungicides .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 942-06-3 |

| Molecular Weight | 217.01 g/mol |

| Antimicrobial Activity | Positive against specific fungi |

| Toxicity Hazards | Skin irritation (H315), Eye irritation (H319), Respiratory irritation (H335) |

| Antioxidant Activity | Significant in vitro activity |

Eigenschaften

IUPAC Name |

5,6-dichloro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSOWUBMELTORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10240970 | |

| Record name | 4,5-Dichlorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-06-3 | |

| Record name | 4,5-Dichlorophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichlorophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichlorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichlorophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 4,5-Dichlorophthalic anhydride has the molecular formula C8H2Cl2O3. Its structure consists of a phthalic anhydride ring with chlorine atoms substituted at the 4 and 5 positions.

A: this compound crystallizes in the space group C2/c with molecules arranged in stacks of two-dimensional sheets. [] Interestingly, this packing arrangement is similar to that observed in polymorph A of 5,6-dichlorobenzofurazan 1-oxide, despite the structural differences between the two molecules. [] These molecules are considered pseudo-isosteric due to their similar shapes and volumes. [] This similarity in packing highlights the importance of molecular shape and intermolecular interactions in crystal structures.

A: Yes, this compound is a reactive molecule that can undergo ring-opening reactions with various nucleophiles, making it a valuable building block in organic synthesis. [] For instance, it reacts with thiosemicarbazide and different amines to yield dicarboxylic acid and phthalimide derivatives. []

A: this compound serves as a precursor for synthesizing aromatic diamines, which are monomers for polyimide production. [] Reacting this compound with primary amines yields 4,5-dichlorophthalimide, which can be further modified to introduce mercapto groups. [] These diamines can then be polymerized with tetracarboxylic anhydride derivatives to generate polyimides with high glass transition temperatures. []

A: While this compound itself is not typically used as a catalyst, it serves as a model compound in catalytic hydrogenolysis-dehalogenation studies. [] Research has explored the dehalogenation of this compound using supported bimetallic palladium catalysts. [] Notably, Pd-Ni/C catalysts exhibited promising activity and stability for this reaction. []

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the chemical and physical properties of this compound and its derivatives. [] These studies provide valuable insights into molecular geometries, electronic structures, and reactivity.

ANone: Various analytical techniques are employed to characterize this compound and its derivatives, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and purity of compounds. []

- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. []

- Mass spectrometry (MS): Used to determine the molecular weight and identify fragmentation patterns. [, ]

- X-ray diffraction (XRD): Used to determine crystal structures and study polymorphism. []

ANone: While specific information about the environmental impact of this compound is limited in the provided abstracts, it is crucial to acknowledge that halogenated organic compounds, in general, can pose environmental risks. Therefore, responsible handling, use, and disposal practices are paramount.

A: Yes, time-resolved Electron Paramagnetic Resonance (EPR) spectroscopy has been used to investigate the photoreduction of this compound in 2-propanol. [] This type of study helps understand the reactivity and potential applications of this compound in photochemical reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.